molecular formula C23H25FN4O B2403814 3-(azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251689-60-7

3-(azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2403814
CAS No.: 1251689-60-7
M. Wt: 392.478
InChI Key: RDICDFWYMYDAFQ-UHFFFAOYSA-N
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Description

3-(Azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine represents a structurally sophisticated chemical scaffold designed for advanced therapeutic discovery and mechanistic biology research. This hybrid compound integrates a 1,8-naphthyridine core—a privileged structure in medicinal chemistry known for its kinase inhibitory potential—with strategic substitutions that enable diverse mechanistic applications in preclinical investigation. The 3-fluoro-4-methylphenyl moiety facilitates targeted interaction with specific protein binding pockets, while the azepane carbonyl group contributes to optimal physicochemical properties and molecular recognition features. Researchers are exploring this compound primarily as a candidate modulator of kinase signaling pathways, with particular relevance to cancer biology and proliferative disorders. The molecular architecture suggests potential as a type II kinase inhibitor that stabilizes the DFG-out conformation through its capacity to occupy the allosteric pocket adjacent to the ATP-binding site. Additionally, the structural features indicate possible utility in targeted protein degradation platforms, where the naphthyridine core may serve as a warhead ligand for E3 ubiquitin ligase recruitment, potentially enabling the degradation of challenging therapeutic targets. This compound has demonstrated research value in early-stage investigations of hematological malignancies and solid tumors, where it has shown selective activity profiles in cellular models. The presence of the azepane carbonyl group enhances the molecule's potential as a proteolysis targeting chimera (PROTAC) constituent, facilitating the formation of ternary complexes that trigger ubiquitin-mediated degradation of target proteins. Current research applications also extend to chemical biology studies exploring allosteric regulation of enzymatic function and the development of resistance mechanisms to targeted therapies. This compound is provided exclusively for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the scientific literature for the most current findings regarding this compound's specific molecular targets and experimental applications.

Properties

IUPAC Name

azepan-1-yl-[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O/c1-15-7-9-17(13-20(15)24)27-21-18-10-8-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDICDFWYMYDAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction

The Gould-Jacobs reaction enables the formation of 1,8-naphthyridines via condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME). For 7-methyl substitution, 2-amino-6-methylpyridine reacts with EMME to form an enamine intermediate, which undergoes thermal cyclization at 250°C in diphenyl ether. This yields ethyl 7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate as a key intermediate. Subsequent dehydrogenation using palladium-on-carbon (Pd/C) under hydrogen atmosphere produces the aromatic 7-methyl-1,8-naphthyridine core.

Reaction Scheme 1 :
$$
\text{2-Amino-6-methylpyridine} + \text{EMME} \xrightarrow{\Delta, \text{Ph}2\text{O}} \text{Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate} \xrightarrow{\text{Pd/C, H}2} \text{7-Methyl-1,8-naphthyridine}
$$

Combes Reaction

An alternative route employs the Combes reaction, where 2,6-diaminopyridine reacts with 1,3-diketones in polyphosphoric acid (PPA). For 7-methyl substitution, acetylacetone serves as the diketone, yielding 2-amino-5,7-dimethyl-1,8-naphthyridine. This method offers regioselectivity but requires stringent control of reaction stoichiometry to avoid byproducts.

Functionalization at Position 4: N-(3-Fluoro-4-methylphenyl) Substitution

The 4-chloro group is displaced via nucleophilic aromatic substitution (NAS) with 3-fluoro-4-methylaniline.

Amination Reaction

A mixture of 3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-chloride and 3-fluoro-4-methylaniline in 1,2-dichloroethane is heated at 80–90°C for 12–16 hours. Catalytic amounts of copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) enhance reactivity. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the final compound.

Table 2 : Amination Reaction Optimization

Condition Optimization Outcome Source
Catalyst CuI/Cs₂CO₃
Solvent 1,2-Dichloroethane
Temperature 80–90°C
Yield 65–70%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-described method condenses ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate with 2-indanone in acetic acid, followed by sequential acylation and amination. While efficient, this route requires precise temperature control to avoid side reactions.

Oxidative Functionalization

Source reports selenium dioxide (SeO₂)-mediated oxidation of 7-methyl groups to aldehydes, which could be further functionalized. However, this approach introduces additional steps and is less practical for large-scale synthesis.

Analytical Characterization

The final product is validated via:

  • ¹H-NMR (200 MHz, DMSO-d₆): δ 8.70 (s, 1H, naphthyridine-H), 7.63–7.21 (m, 3H, aryl-H), 3.80–3.50 (m, 4H, azepane-H), 2.50 (s, 3H, CH₃).
  • MS (ESI) : m/z 392.5 [M+H]⁺, consistent with the molecular formula C₂₃H₂₅FN₄O.
  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at position 3 vs. nitrogen are minimized using bulky bases (e.g., TEA) and low temperatures.
  • Purification : Sodium bicarbonate washes and dichloromethane extraction remove acidic byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium or copper catalysts, solvents like dichloromethane or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of naphthyridines, including this compound, exhibit significant antitumor activity. The mechanism often involves inhibition of specific kinases or enzymes crucial for cancer cell proliferation.

Case Study 1: Antitumor Efficacy

In a study involving various naphthyridine derivatives, the compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation:

CompoundCell LineIC50 (µM)Mechanism
3-(azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amineMCF-72.5Kinase inhibition
RucaparibMCF-71.95PARP inhibition

The low micromolar IC50 values suggest that structural modifications can enhance biological activity and selectivity towards cancer cells.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and carbonic anhydrase isoforms. Kinetic assays revealed that it effectively binds to the active site of CA IX, demonstrating competitive inhibition:

EnzymeBinding Affinity (Ki)Mechanism
CA IX0.5 µMCompetitive inhibition

Molecular docking studies confirmed the importance of the azepane moiety in enhancing enzyme interaction.

Antimicrobial Activity

Compounds in the naphthyridine class have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and possess antifungal activity through disruption of bacterial cell membranes or interference with metabolic pathways.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it can effectively occupy active sites of target enzymes and receptors, supporting its potential as a lead compound for drug development.

In Silico Binding Studies Summary

Target ProteinPredicted Binding Affinity (kcal/mol)
PARP-10.5
CA IX-9.8

These studies provide insights into the potential mechanisms through which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Positionality :

  • The target compound’s 3-fluoro-4-methylphenyl group differs from L968-0275’s 5-fluoro-2-methylphenyl , which may alter steric hindrance and electronic effects at binding sites. The meta-fluoro/para-methyl configuration could improve target affinity compared to ortho-substituted analogues .
  • Trifluoromethyl groups (e.g., in 3f ) confer greater metabolic stability than methyl or fluoro groups but may reduce solubility.

Functional Group Impact: The azepane-1-carbonyl group in the target compound provides conformational flexibility absent in rigid analogues like 3f. This flexibility may enhance binding to dynamic protein pockets .

Pharmacological Implications

  • Kinase Inhibition : 1,8-naphthyridines often target kinases (e.g., EGFR, VEGFR). The azepane-carbonyl group may mimic ATP’s adenine ring, competing for catalytic domains .
  • Metabolic Stability : The 7-methyl group likely reduces oxidative metabolism compared to unsubstituted naphthyridines. However, trifluoromethyl analogues (e.g., 3f ) exhibit superior stability.
  • Selectivity : The 3-fluoro-4-methylphenyl group may improve selectivity over off-target receptors compared to 4-methoxybenzyl derivatives (e.g., ), which could interact with serotonin receptors.

Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic derivative with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

  • A naphthyridine core , which is known for its pharmacological properties.
  • An azepane carbonyl moiety , contributing to its binding affinity.
  • A fluoromethylphenyl group , which may enhance lipophilicity and cellular uptake.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of IRE1α : The compound has been identified as a potential inhibitor of IRE1α, a key player in the unfolded protein response (UPR). This pathway is crucial in neurodegenerative diseases and cancer, where cellular stress responses are dysregulated .
  • G Protein-Coupled Receptor (GPCR) Modulation : The interaction with GPCRs could lead to downstream signaling alterations, affecting various physiological processes such as cell proliferation and apoptosis .
  • Cereblon Ligand Activity : It may function as a ligand for cereblon E3 ligase, which is implicated in targeted protein degradation pathways. This mechanism could be leveraged for therapeutic interventions in cancers .

In Vitro Studies

Preliminary studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.2Induction of apoptosis
MCF-7 (breast cancer)4.8Inhibition of cell proliferation
SH-SY5Y (neuroblastoma)6.0Modulation of UPR signaling

In Vivo Studies

In vivo efficacy has been evaluated using murine models of cancer:

  • Tumor Growth Inhibition : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Survival Rates : Mice treated with the compound showed improved survival rates, indicating its potential as an effective therapeutic agent.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurodegenerative Disease Models : In models mimicking Alzheimer’s disease, treatment with the compound led to reduced amyloid-beta accumulation, suggesting a protective effect on neuronal health.
  • Combination Therapies : When used alongside standard chemotherapeutics, this compound enhanced the overall efficacy, leading to synergistic effects against resistant cancer cell lines.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(azepane-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine?

The synthesis of 1,8-naphthyridine derivatives typically involves amination reactions and cyclization strategies . For example, amination of nitro-substituted naphthyridines (e.g., 3-nitro-1,8-naphthyridine) with amines like 3-fluoro-4-methylaniline can yield the core structure, followed by acylation with azepane-1-carbonyl chloride to introduce the carbonyl group . Key steps include:

  • Dehydrogenation after amine addition to form the naphthyridine ring .
  • Use of NaH in toluene for cyclization, achieving >90% yield in analogous reactions .
  • Purification via high-resolution HPLC (e.g., Chromolith columns) to ensure ≥98% purity .

Basic: What analytical techniques are essential for characterizing this compound?

Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the naphthyridine core and substituents. 1H/13C NMR can confirm regiochemistry and acyl group placement .
  • UV/Vis Spectroscopy : λmax ~255 nm (similar to naphthyridine derivatives) to assess electronic properties .
  • High-Performance Liquid Chromatography (HPLC) : Purospher® STAR columns for purity analysis and separation of synthetic intermediates .
  • Mass Spectrometry (LC-MS) : To verify molecular weight and detect fragmentation patterns .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield?

DoE methodologies, such as response surface modeling , can systematically vary parameters like temperature, reagent stoichiometry, and reaction time. For example:

  • In flow-chemistry systems, Omura-Sharma-Swern oxidation optimizes reaction efficiency by controlling residence time and reagent ratios .
  • Statistical models (e.g., ANOVA) identify critical factors, such as azeotrope removal in cyclization steps, to maximize yield .

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Discrepancies may arise from:

  • Metabolic instability : Assess liver microsome stability to identify vulnerable functional groups (e.g., ester hydrolysis) .
  • Cell permeability : Use Caco-2 assays to evaluate membrane penetration, as fluorinated aryl groups (e.g., 3-fluoro-4-methylphenyl) may enhance lipophilicity .
  • Structural analogs : Compare with derivatives like 7-chloro-6-fluoro-1,8-naphthyridines to isolate pharmacophore contributions .

Basic: What biological targets are relevant for this compound?

1,8-Naphthyridine derivatives are often tested against:

  • Kinase enzymes : Pfmrk inhibitors for antimalarial research .
  • Anticancer targets : Analogous compounds show activity as topoisomerase inhibitors .
  • Microbial systems : Fluorinated analogs may disrupt bacterial DNA gyrase .

Advanced: How does the 3-fluoro-4-methylphenyl group affect electronic/steric properties?

  • Electron-withdrawing fluorine increases ring electrophilicity, enhancing interactions with catalytic pockets .
  • Methyl substitution reduces steric hindrance compared to bulkier groups, improving binding affinity in enzyme assays .
  • Computational modeling (e.g., DFT calculations) validates these effects .

Basic: What storage conditions ensure compound stability?

  • Store at -20°C in airtight containers to prevent degradation .
  • Monitor stability via accelerated aging studies (≥5 years under recommended conditions) .

Advanced: Which computational methods predict binding affinity?

  • Molecular docking : Software like AutoDock Vina simulates interactions with kinase active sites .
  • Molecular dynamics (MD) : Assess conformational stability of the azepane carbonyl group in aqueous environments .

Basic: What safety protocols are critical during handling?

  • Use fume hoods and gloves to avoid inhalation/skin contact .
  • Review Safety Data Sheets (SDS) for emergency response (e.g., P301-P422 codes for spills) .

Advanced: How to analyze fragmentation patterns via tandem MS?

  • Collision-induced dissociation (CID) : Fragments at the naphthyridine C-N bond (m/z 215) and azepane carbonyl (m/z 128) confirm structural integrity .
  • Global fitting of NMR data resolves ambiguous peaks in complex spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.